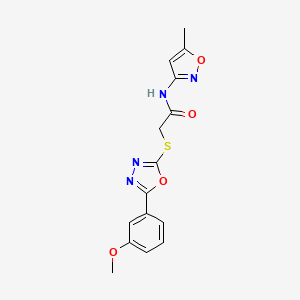

2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at the 5-position and a thioether-linked acetamide moiety terminating in a 5-methylisoxazole ring. The 3-methoxy group on the phenyl ring may enhance lipophilicity and influence binding to biological targets, while the 5-methylisoxazole moiety is a common pharmacophore in drug design due to its metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name |

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c1-9-6-12(19-23-9)16-13(20)8-24-15-18-17-14(22-15)10-4-3-5-11(7-10)21-2/h3-7H,8H2,1-2H3,(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJSNTKWPAFVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular formula of the compound is , featuring an oxadiazole ring linked to a thioether and an isoxazole moiety. The structural characteristics are crucial for its biological interactions and efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar in structure to this compound have shown significant cytotoxic effects against various cancer cell lines.

These compounds exhibited mechanisms such as apoptosis induction and inhibition of key enzymes involved in cancer progression (e.g., topoisomerase and histone deacetylase) .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been investigated. Certain derivatives demonstrated promising inhibitory activity against various fungal strains.

| Compound | Target Organism | Inhibition Rate (%) | Reference |

|---|---|---|---|

| 13p | Sclerotinia sclerotiorum | 86.1 | |

| 13f | Sclerotinia sclerotiorum | 77.8 |

These findings suggest that the oxadiazole scaffold can be effectively utilized to develop new antimicrobial agents.

The biological activity of the compound is attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring enhances lipophilicity and facilitates transmembrane diffusion, which is critical for cellular uptake.

- Apoptosis Induction : By inhibiting enzymes involved in cell cycle regulation and apoptosis, such as caspase-3, these compounds can trigger programmed cell death in cancer cells.

- Enzyme Inhibition : The interaction with enzymes like MMP-9 and HDAC plays a significant role in modulating tumor growth and metastasis .

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical settings:

- Study on A549 Cell Line : Compounds with similar structural features showed significant cytotoxicity with IC50 values lower than those of cisplatin, indicating potential for development as chemotherapeutic agents .

- Toxicity Studies : Safety profiles were assessed using median lethal dose (LD50) studies, showing that certain derivatives had acceptable safety margins while maintaining high efficacy against cancer cells .

Scientific Research Applications

Antimicrobial Activity

Several studies have reported the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to 2-((5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The introduction of the oxadiazole moiety enhances the antibacterial efficacy compared to standard antibiotics .

Antifungal Properties

Research indicates that oxadiazole derivatives exhibit antifungal activity against pathogens such as Aspergillus niger. The compound's structure allows for effective interaction with fungal cell membranes, disrupting their integrity and leading to cell death .

Anticancer Activity

The anticancer potential of oxadiazole compounds has been extensively studied. For example, derivatives have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . In particular, compounds with similar structures have shown promising results in reducing tumor growth in animal models .

Case Study 1: Antimicrobial Efficacy

In a study by Ningegowda et al., a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity. Among them, specific compounds exhibited MIC values lower than those of standard antibiotics against gram-positive bacteria, indicating their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

A recent study highlighted the anticancer effects of oxadiazole derivatives in combination therapies. One derivative showed enhanced cytotoxicity when used alongside standard chemotherapeutics like Doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in cancer therapy .

Structure-Activity Relationship (SAR)

The pharmacological profiles of oxadiazole derivatives are influenced by their structural components. The presence of electron-donating groups such as methoxy enhances biological activity by improving solubility and receptor binding affinity. Conversely, substituents like thio groups can modulate metabolic stability and bioavailability .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Donating Groups (EDGs) : The 3-methoxy group in the target compound may enhance π-π stacking with aromatic residues in biological targets, similar to the 3,4-dimethoxy analog . However, EDGs like methoxy generally reduce electrophilicity compared to electron-withdrawing groups (EWGs) such as chlorine in Compound 154, which correlates with higher cytotoxicity .

- Heterocyclic Termini : The 5-methylisoxazole terminus in the target compound offers metabolic stability, whereas pyrimidine (Compound 154) and nitrothiazole () groups introduce hydrogen-bonding or reactive sites for target engagement.

- Physicochemical Properties: The target compound’s predicted density (~1.42 g/cm³) and pKa (~11.05) align with analogs in , suggesting moderate solubility in aqueous buffers . Phthalazinone-containing analogs () exhibit higher melting points (>265°C), indicating enhanced crystallinity and thermal stability compared to phenyl-substituted oxadiazoles.

Anticancer Potential:

- Compound 154 (4-chlorophenyl substituent) showed potent activity against A549 lung cancer cells (IC50 = 3.8 μM), attributed to halogen-enhanced electrophilicity and pyrimidine-mediated DNA intercalation . The target compound’s 3-methoxy group, while less electrophilic, may improve selectivity for cancer cells over normal cells (as seen in Compound 154’s 25-fold selectivity for A549 over HEK cells) .

- Phthalazinone derivatives () inhibit proliferation via topoisomerase II inhibition, a mechanism distinct from halogenated oxadiazoles, highlighting the role of core heterocycles in target specificity .

Antimicrobial and Enzyme Inhibition:

- Benzofuran-appended oxadiazoles () demonstrated tyrosinase inhibition (IC50 = 0.68–1.24 μM), suggesting that the 3-methoxyphenyl group in the target compound could similarly interact with copper centers in enzymes .

- Indole-based oxadiazoles () showed activity against Jurkat leukemia cells, indicating that bulkier substituents (e.g., indole) may improve binding to hydrophobic pockets in kinase targets .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how can reaction progress be monitored?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a 1,3,4-oxadiazole-thiol derivative with chloroacetamide intermediates under basic conditions (e.g., potassium carbonate in DMF) at room temperature, followed by TLC to monitor reaction completion . For example:

- Step 1 : React 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol with chloroacetyl chloride in the presence of triethylamine, refluxed for 4–6 hours .

- Step 2 : Purify the crude product via recrystallization using solvents like pet-ether or DMF/water mixtures .

Monitoring : TLC (hexane:ethyl acetate, 7:3) and HPLC are used to confirm intermediate formation and purity .

Basic: What spectroscopic and analytical methods are recommended for structural characterization?

A combination of techniques ensures accurate characterization:

- NMR : - and -NMR to confirm acetamide linkage, oxadiazole ring protons, and methoxy/methyl substituents .

- IR : Peaks at ~1650–1700 cm (C=O stretch) and ~1250 cm (C-O-C of oxadiazole) .

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Basic: How can researchers initially evaluate the compound’s biological activity?

In vitro assays are recommended for preliminary screening:

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Anti-inflammatory : COX-2 inhibition assay using ELISA kits .

- Antimicrobial : Broth microdilution to determine MIC against Gram-positive/negative bacteria .

Note : Include positive controls (e.g., doxorubicin for anticancer, aspirin for anti-inflammatory) and triplicate measurements .

Advanced: How can low yields in the final coupling step be addressed?

Low yields often arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Solvent Optimization : Replace DMF with polar aprotic solvents like acetonitrile to enhance reactivity .

- Catalysis : Use catalytic KI or tetrabutylammonium bromide (TBAB) to accelerate substitution .

- Temperature Control : Increase reaction temperature to 50–60°C while ensuring stability of sensitive groups .

- Intermediate Purification : Pre-purify the thiol and chloroacetamide precursors via column chromatography to eliminate side products .

Advanced: How to resolve contradictions in biological activity data across studies?

Contradictions may stem from assay variability or impurities. Address this by:

- Reproducibility Checks : Repeat assays in multiple cell lines or with independent batches of the compound .

- Purity Validation : Use HPLC (≥95% purity) and DSC to confirm crystallinity and absence of polymorphic forms .

- Mechanistic Studies : Perform target-specific assays (e.g., Western blot for protein expression) to validate hypothesized pathways .

Advanced: What computational methods support the rational design of derivatives?

- Docking Studies : Use AutoDock Vina to model interactions with targets like COX-2 or EGFR kinase. Focus on hydrogen bonding with oxadiazole sulfur and acetamide carbonyl .

- QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with bioactivity .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict stability and reactivity of novel analogs .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

- Substituent Variation : Modify the 3-methoxyphenyl group (e.g., replace OCH with CF) to assess electronic effects on bioactivity .

- Bioisosteric Replacement : Substitute the isoxazole ring with 1,2,4-triazole or thiazole to alter pharmacokinetic properties .

- In Vivo Validation : Prioritize derivatives with IC < 10 µM in vitro for pharmacokinetic profiling (e.g., plasma half-life in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.